molecular formula C13H24N2O3 B2371187 tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate CAS No. 1932814-26-0

tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate

Cat. No. B2371187
M. Wt: 256.346
InChI Key: SQGZGDPDWWQMOT-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate . It has a molecular weight of 256.35 . The IUPAC name is tert-butyl (((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)methyl)carbamate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and InChI code. It contains a pyrano[3,4-c]pyrrol ring, which is a type of heterocyclic compound. This ring is attached to a tert-butyl group and a carbamate group .


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The study by Weber et al. (1995) presented an example of an all-cis trisubstituted pyrrolidin-2-one, highlighting the significance of the compound in structural chemistry and organic synthesis. The absolute configurations of the compound were determined, contributing to the understanding of its chemical behavior and potential applications in synthesis Weber et al., 1995.

Chemical Reactions and Applications

Ragnarsson et al. (2001) investigated the reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates, by cyclic voltammetry. This study demonstrated the compound's utility in facilitating reduction under mild conditions, offering a pathway for the regiospecific cleavage of C(O)-N bonds, which is crucial for synthetic chemistry applications Ragnarsson et al., 2001.

Advanced Materials and Polymer Science

The radical copolymerization of N-vinyl-tert-butylcarbamate with various monomers was explored by Janus et al. (1990), indicating the potential of tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate in the development of new materials. This research contributes to the understanding of polymer science and the creation of novel copolymers with specific properties Janus et al., 1990.

Environmental Applications

Stefan et al. (2000) applied the UV/H2O2 process to the degradation of methyl tert-butyl ether, identifying the generation of tert-butyl formate and other byproducts. Although not directly mentioning the compound of interest, this research provides insight into related compounds' environmental degradation pathways, highlighting the broader context of chemical degradation in environmental science Stefan et al., 2000.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZGDPDWWQMOT-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCOCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.